Dimercaptomaleonitrile disodium salt hydrate
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Overview
Description
It is commonly employed as a ligand for transition metals . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimercaptomaleonitrile disodium salt hydrate can be synthesized through the reaction of maleonitrile with sodium hydrosulfide under controlled conditions . The reaction typically involves the addition of sodium hydrosulfide to a solution of maleonitrile, followed by purification and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimercaptomaleonitrile disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimercaptomaleonitrile disodium salt hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimercaptomaleonitrile disodium salt hydrate involves its ability to form stable complexes with transition metals. This interaction is facilitated by the presence of thiol groups, which can coordinate with metal ions . The compound can also interact with biological molecules, such as proteins and enzymes, through similar coordination mechanisms .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar metal-binding properties.
Dimercaptopropanesulfonate (DMPS): Another thiol-containing compound used for metal chelation.
Uniqueness
Dimercaptomaleonitrile disodium salt hydrate is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of transition metals. This property makes it particularly useful in coordination chemistry and various industrial applications .
Properties
Molecular Formula |
C4N2Na2S2 |
---|---|
Molecular Weight |
186.2 g/mol |
IUPAC Name |
disodium;(Z)-1,2-dicyanoethene-1,2-dithiolate |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2/b4-3-;; |
InChI Key |
UIEQIOFOWZBELJ-GSBNXNDCSA-L |
Isomeric SMILES |
C(#N)/C(=C(\C#N)/[S-])/[S-].[Na+].[Na+] |
Canonical SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Origin of Product |
United States |
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